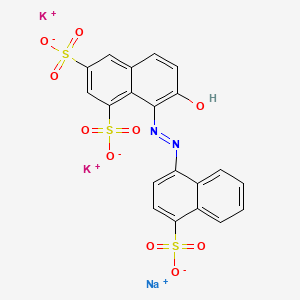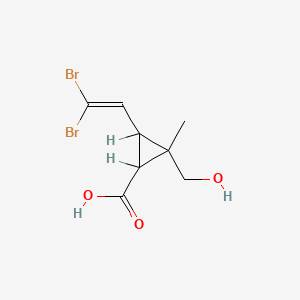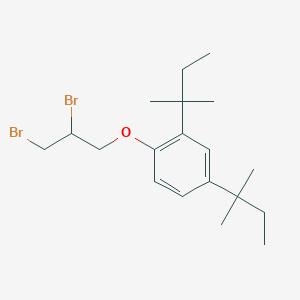
(3R)-6-Oxo-3-(propan-2-yl)heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-6-Oxo-3-(propan-2-yl)heptanoic acid is an organic compound with a complex structure that includes a ketone group, an isopropyl group, and a carboxylic acid group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-6-Oxo-3-(propan-2-yl)heptanoic acid typically involves multi-step organic reactions. One common method is the aldol condensation of an appropriate aldehyde with a ketone, followed by oxidation and hydrolysis steps. The reaction conditions often require the use of strong bases like sodium hydroxide and oxidizing agents such as potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes to increase yield and efficiency. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate hydrogenation reactions, while continuous flow reactors may be employed to optimize reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R)-6-Oxo-3-(propan-2-yl)heptanoic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Esterification: Sulfuric acid (H₂SO₄) as a catalyst with an alcohol.
Major Products
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of (3R)-6-hydroxy-3-(propan-2-yl)heptanoic acid.
Esterification: Formation of esters such as methyl (3R)-6-oxo-3-(propan-2-yl)heptanoate.
Scientific Research Applications
(3R)-6-Oxo-3-(propan-2-yl)heptanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism by which (3R)-6-Oxo-3-(propan-2-yl)heptanoic acid exerts its effects involves interactions with specific enzymes and receptors. The ketone group can act as an electrophile, participating in nucleophilic addition reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (3R)-6-Oxo-3-(methyl)heptanoic acid
- (3R)-6-Oxo-3-(ethyl)heptanoic acid
- (3R)-6-Oxo-3-(butyl)heptanoic acid
Uniqueness
(3R)-6-Oxo-3-(propan-2-yl)heptanoic acid is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
80845-81-4 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
(3R)-6-oxo-3-propan-2-ylheptanoic acid |
InChI |
InChI=1S/C10H18O3/c1-7(2)9(6-10(12)13)5-4-8(3)11/h7,9H,4-6H2,1-3H3,(H,12,13)/t9-/m1/s1 |
InChI Key |
ZLKOMEDABHKFAC-SECBINFHSA-N |
Isomeric SMILES |
CC(C)[C@H](CCC(=O)C)CC(=O)O |
Canonical SMILES |
CC(C)C(CCC(=O)C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14420920.png)

![Benzamide, N-[2-[(ethylamino)sulfonyl]ethyl]-](/img/structure/B14420939.png)
![(2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)(phenyl)methanone](/img/structure/B14420954.png)



![3-{[(3-Acetylphenyl)carbamothioyl]sulfanyl}propanoic acid](/img/structure/B14420985.png)
![S~1~,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate](/img/structure/B14420992.png)





